molecular formula C14H15N3O3 B13775523 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-88-6

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13775523
CAS No.: 928713-88-6
M. Wt: 273.29 g/mol
InChI Key: YEURJPRABAAOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a pyrimidinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The pyrimidinyl group can interact with nucleic acids and proteins, potentially affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a methoxyphenyl group attached to a pyrimidinyl ring provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

928713-88-6

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C14H15N3O3/c1-20-11-4-2-9(3-5-11)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19)

InChI Key

YEURJPRABAAOEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.